1-(Prop-2-ynylamino)but-3-en-2-ol
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Overview
Description
1-(Prop-2-ynylamino)but-3-en-2-ol is an organic compound with the molecular formula C7H11NO. It features a unique structure that includes both an alkyne and an alkene functional group, making it a versatile molecule in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-ynylamino)but-3-en-2-ol typically involves the reaction of propargylamine with but-3-en-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Prop-2-ynylamino)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides and acyl chlorides.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of fully saturated alkanes.
Substitution: Formation of substituted amines and other derivatives.
Scientific Research Applications
1-(Prop-2-ynylamino)but-3-en-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Prop-2-ynylamino)but-3-en-2-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Prop-2-en-1-ol: An alcohol with a similar structure but lacking the amino group.
Propargylamine: Contains the alkyne group but lacks the alkene functionality.
But-3-en-2-one: An enone with a similar carbon backbone but different functional groups
Properties
CAS No. |
89775-16-6 |
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Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-(prop-2-ynylamino)but-3-en-2-ol |
InChI |
InChI=1S/C7H11NO/c1-3-5-8-6-7(9)4-2/h1,4,7-9H,2,5-6H2 |
InChI Key |
MDXHPHXUMGDJAS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CNCC#C)O |
Origin of Product |
United States |
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